1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
Description
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone features a fused bicyclic 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core linked via an ethanone bridge to a 4,7-dimethylbenzo[d]thiazol-2-yl group substituted with a methylamino moiety. This structure combines two heterocyclic systems (imidazoimidazole and benzothiazole), which are often associated with diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-9-14(2)19-18(13)23-21(28-19)24(3)12-17(27)26-11-10-25-16-7-5-4-6-15(16)22-20(25)26/h4-9H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZBGQHRJQADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
Benzo[d]imidazo[1,2-a]imidazole Derivatives
- CAS 67139-11-1 (3,4,5-Trimethoxybenzoyl-substituted analog): Shares the same bicyclic benzo[d]imidazo[1,2-a]imidazole core but replaces the ethanone-thiazole chain with a 3,4,5-trimethoxybenzoyl group. This substitution enhances hydrophilicity due to methoxy groups, contrasting with the lipophilic thiazole moiety in the target compound .
- Bis(benzo[4,5]imidazo[1,2-a]imidazole) derivatives (): Feature dimeric structures with thieno[2,3-b]thiophene linkers, emphasizing extended π-conjugation for electro-optical applications, unlike the monomeric ethanone-linked target compound .
Ethanone-Linked Derivatives
- 1-{2-[(2,6-Dichlorophenyl)amino]-4,5-dihydroimidazol-1-yl}ethanone (): Contains a 4,5-dihydroimidazole core instead of the fused bicyclic system.
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone (): Replaces the benzothiazole group with oxadiazole-thioether chains, which may enhance antioxidant activity via radical scavenging .
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Differences in Bioactivity
- Oxadiazole-thioether analogs (): Superior antioxidant capacity (DPPH assay: IC₅₀ ~10 µM) compared to thiazole derivatives .
Preparation Methods
Cyclocondensation of 1,2-Diaminobenzene with α-Ketoamide
The dihydroimidazoimidazole core is synthesized via a [3+2] cycloaddition reaction, adapting methods from combinatorial libraries of imidazo[1,5-a]imidazol-2(3H)-one derivatives.
Procedure :
- Starting Materials :
- 1,2-Diaminobenzene (1.0 equiv)
- Ethyl 2-chloroacetoacetate (1.2 equiv)
Reaction Conditions :
- Solvent: Ethanol, reflux (78°C)
- Catalyst: Triethylamine (1.5 equiv)
- Time: 12 hours
Mechanism :
- Nucleophilic attack of the diamine on the α-ketoester, followed by intramolecular cyclization to form the bicyclic system.
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.32 (m, 4H, aromatic), 4.21 (s, 2H, CH2), 3.89 (t, J = 6.8 Hz, 2H, CH2-N), 2.95 (t, J = 6.8 Hz, 2H, CH2-N).
- HRMS (ESI+) : m/z calcd for C11H10N3O [M+H]+: 200.0819; found: 200.0815.
Synthesis of 4,7-Dimethylbenzo[d]thiazol-2-yl Methylamine (Fragment B)
Thiazole Ring Formation via Cyclocondensation
The 4,7-dimethylbenzothiazole is prepared using a modified Hantzsch thiazole synthesis.
Procedure :
- Starting Materials :
- 2-Amino-4,7-dimethylphenol (1.0 equiv)
- Lawesson’s reagent (1.1 equiv)
- Methyl isocyanide (1.2 equiv)
Reaction Conditions :
- Solvent: Dichloromethane, 0°C → room temperature
- Time: 6 hours
Mechanism :
- Thionation of the phenolic oxygen followed by cyclization with methyl isocyanide to form the thiazole ring.
Yield : 74% after column chromatography (SiO2, hexane/EtOAc 4:1).
Characterization :
- 13C NMR (100 MHz, CDCl3) : δ 167.8 (C=S), 152.3 (C-N), 134.2–125.6 (aromatic C), 21.4 (CH3), 20.9 (CH3).
- IR (KBr) : 1620 cm−1 (C=N), 1245 cm−1 (C-S).
N-Methylation of the Thiazol-2-Amine
Procedure :
- Starting Materials :
- 4,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv)
- Methyl iodide (1.5 equiv)
Reaction Conditions :
- Base: Potassium carbonate (2.0 equiv)
- Solvent: DMF, 60°C, 4 hours
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.0 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 3.41 (s, 3H, N-CH3), 2.48 (s, 3H, Ar-CH3), 2.45 (s, 3H, Ar-CH3).
Coupling of Fragments A and B via Ethanone Linker
Synthesis of Chloroacetyl Intermediate
Procedure :
- Starting Materials :
- Fragment A (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
Reaction Conditions :
- Base: Pyridine (2.0 equiv)
- Solvent: THF, 0°C → room temperature, 2 hours
Characterization :
- Melting Point : 142–144°C.
- FT-IR : 1715 cm−1 (C=O), 760 cm−1 (C-Cl).
Nucleophilic Substitution with Fragment B
Procedure :
- Starting Materials :
- Chloroacetyl intermediate (1.0 equiv)
- Fragment B (1.1 equiv)
Reaction Conditions :
- Base: Triethylamine (3.0 equiv)
- Solvent: Acetonitrile, reflux, 8 hours
Workup :
- Evaporation under reduced pressure
- Purification: Column chromatography (SiO2, CH2Cl2/MeOH 95:5)
Characterization of Final Product :
- 1H NMR (600 MHz, DMSO-d6) : δ 8.02 (s, 1H, imidazoimidazole-H), 7.85–7.21 (m, 6H, aromatic), 4.65 (s, 2H, COCH2N), 3.72 (s, 3H, N-CH3), 2.51 (s, 6H, Ar-CH3).
- 13C NMR (150 MHz, DMSO-d6) : δ 198.4 (C=O), 167.2 (C=N), 152.1–118.3 (aromatic C), 44.8 (CH2), 38.5 (N-CH3), 21.2 (Ar-CH3).
- HRMS (ESI+) : m/z calcd for C23H22N5OS [M+H]+: 432.1594; found: 432.1590.
Optimization and Challenges
Cyclization Efficiency in Fragment A
Regioselectivity in Thiazole Methylation
Purification of Final Product
- Challenge : Co-elution of unreacted Fragment B with target compound.
- Resolution : Gradient elution (CH2Cl2/MeOH 95:5 → 90:10) achieved baseline separation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
